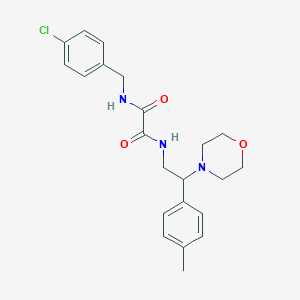

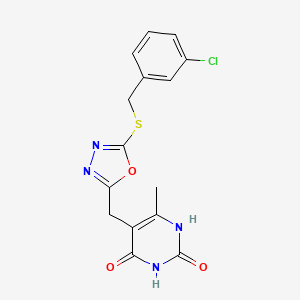

![molecular formula C17H8Cl2F3NO3 B2482718 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 313669-72-6](/img/structure/B2482718.png)

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chromenes are a significant class of organic compounds due to their diverse biological activities and applications in pharmaceutical chemistry. While specific data on 6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is scarce, research on similar chromene derivatives can provide valuable information on their synthesis, molecular structures, chemical reactions, and properties.

Synthesis Analysis

Synthesis of chromene derivatives often involves cyclization reactions and the use of various catalysts to achieve desired functionalities. For instance, rapid synthesis methods for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, have been established, highlighting the efficiency and versatility of synthetic approaches in this chemical class (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by their planarity and conformation. Studies such as the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that these molecules are essentially planar and exhibit anti conformations, highlighting the structural nuances of chromene compounds (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, offering functional diversity. For example, the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles synthesizes functionalized 6H-dibenzo[b,d]pyrans, demonstrating the chemical reactivity and potential for generating complex structures from chromene precursors (Korotaev et al., 2013).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular architecture. Studies on crystallization and polymorphism within this class provide insights into the physical characteristics that can affect their application and functionality (Reis et al., 2013).

Scientific Research Applications

Structural Analysis and Polymorphism

The structural analysis of chromene derivatives, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveals insights into their crystalline forms and polymorphism. Studies on these compounds, including their derivatives, have shown that they can crystallize in different space groups with specific rotamer conformations about the C-N bond. The amide O atom's orientation relative to the pyran ring O atom varies, indicating the potential for diverse chemical behaviors and applications. This structural diversity suggests a broad utility in materials science and pharmaceutical research for compounds with similar structures (Reis et al., 2013).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of chromene derivatives have been a focus of research due to their potential therapeutic applications. For instance, the creation of innovative coumarin derivatives containing the thiazolidin-4-one ring has highlighted the compound's versatility in drug development. These compounds, synthesized through various chemical reactions, have shown promising antibacterial activities, suggesting their potential in developing new antimicrobials (Ramaganesh et al., 2010).

Photophysical Properties and Application

The study of chromene derivatives' photophysical properties has revealed their application potential in photodynamic therapy and as fluorescent markers. For example, research on trichloro(fluoro)-substituted coumarins has elucidated their absorption and emission properties, essential for designing effective phototherapeutic agents and fluorescent probes. These findings demonstrate the compounds' utility in medical diagnostics and treatment, highlighting their significance beyond traditional pharmaceutical applications (Rosa et al., 2020).

Antimicrobial Agents Development

Chromene derivatives have been explored for their antimicrobial properties, leading to the discovery of new N-heterocycles based on chromeno[3,4‐c]pyrrole‐3,4‐dione as effective antimicrobial agents. Such compounds exhibit high antimicrobial activity, underscoring their potential in addressing antibiotic resistance and developing new antimicrobial therapies (Azab et al., 2017).

Advanced Material Synthesis

The synthesis and properties of aromatic polyamides with coumarin chromophores have demonstrated the applicability of chromene derivatives in creating advanced materials. These polymers, characterized by their photosensitive properties and thermal stability, have potential applications in electronics, photonics, and as advanced coatings, illustrating the broad applicability of chromene derivatives in materials science (Nechifor, 2009).

Future Directions

properties

IUPAC Name |

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2F3NO3/c18-10-4-8-5-12(16(25)26-14(8)13(19)7-10)15(24)23-11-3-1-2-9(6-11)17(20,21)22/h1-7H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGFIYRDLWKSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dichloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)

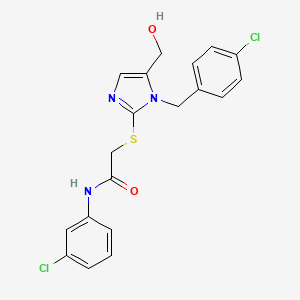

![5-bromo-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2482640.png)

![4-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B2482645.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2482648.png)

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2482649.png)

![2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2482650.png)

![N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2482654.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)